Benzyl 1-methyl-2-azaadamantane-2-carboxylate
Description
Benzyl 1-methyl-2-azaadamantane-2-carboxylate is a chemical compound that belongs to the class of azaadamantane derivatives. Azaadamantanes are nitrogen-containing analogs of adamantane, which is a tricyclic hydrocarbon.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
benzyl 1-methyl-2-azatricyclo[3.3.1.13,7]decane-2-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-18-10-14-7-15(11-18)9-16(8-14)19(18)17(20)21-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
InChI Key |
ANFBLKKERMLHED-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-methyl-2-azaadamantane-2-carboxylate typically involves the amidation of 1-methyl-2-azaadamantane with benzyl chloroformate under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-methyl-2-azaadamantane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Benzyl derivatives.
Scientific Research Applications
Benzyl 1-methyl-2-azaadamantane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 1-methyl-2-azaadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-azaadamantane: A simpler analog without the benzyl and carboxylate groups.
2-Azaadamantane: Lacks the methyl and benzyl groups but retains the core azaadamantane structure.
Uniqueness
Benzyl 1-methyl-2-azaadamantane-2-carboxylate is unique due to the presence of both benzyl and carboxylate groups, which enhance its chemical reactivity and biological activity compared to its simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
